![molecular formula C27H29N3O3 B2564777 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,3-dimethylphenyl)urea CAS No. 1022421-36-8](/img/structure/B2564777.png)

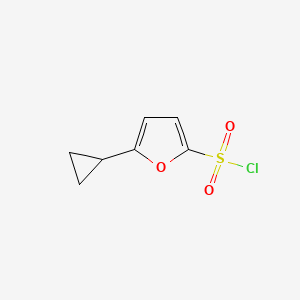

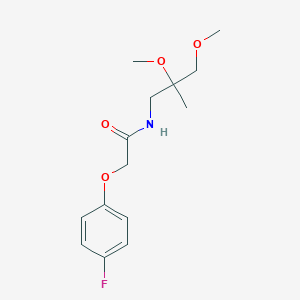

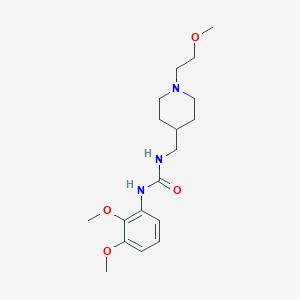

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,3-dimethylphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been cloned and identified as Tmem97, which is a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .

Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis of optical isomers and the establishment of their absolute configuration through reactions involving isoquinoline-carboxylates and subsequent analysis by X-ray and CD spectra are crucial in the study of mammalian alkaloids and enzyme inhibition studies (Chrzanowska et al., 1987).

- Cyclization of o-acylphenylacetic acids to form 1-aryl-3-hydroxyisoquinolines demonstrates a pathway to synthesize compounds with potential biological activity, highlighting the importance of synthetic routes in medicinal chemistry (Nowicki & Fabrycy, 1976).

Biological Activities

- Aryl phenyl ureas with a 4-quinazolinoxy substituent exhibit potent inhibitory activity against mutant and wild-type BRAF kinase, showing promise for therapeutic applications in cancer treatment (Holladay et al., 2011).

- Copper(II) salicylideneglycinate complexes have been investigated for their antimicrobial effects against various strains of bacteria, yeasts, and filamentous fungi, indicating the potential of metal complexes in antimicrobial therapy (Valent et al., 2002).

Enzyme Inhibition and Antioxidant Activity

- Ureas derived from phenethylamines were synthesized and evaluated for enzyme inhibitory activities and antioxidant properties, revealing significant inhibitory effects on human carbonic anhydrase and cholinesterase enzymes, as well as good antioxidant activities. These findings suggest their potential in the development of new therapeutic agents for diseases where these enzymes are implicated (Aksu et al., 2016).

Application in Organic Light-Emitting Diodes (OLEDs)

- Homoleptic cyclometalated iridium complexes demonstrate high efficiency and pure-red emission in OLEDs, showcasing the applicability of these compounds in the development of advanced display and lighting technologies (Tsuboyama et al., 2003).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,3-dimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O3/c1-17-6-5-7-23(18(17)2)30-27(31)29-21-10-8-19(9-11-21)14-24-22-16-26(33-4)25(32-3)15-20(22)12-13-28-24/h5-11,15-16H,12-14H2,1-4H3,(H2,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVPRTUKPYPCDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2564697.png)

![1-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2564706.png)

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylnaphthalen-1-amine](/img/structure/B2564709.png)

![Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2564715.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3-methoxyphenyl)propanamide](/img/structure/B2564716.png)